![molecular formula C19H16O3 B14709420 Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate CAS No. 21555-18-0](/img/structure/B14709420.png)
Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to an anthracene moiety, which is further functionalized with a methyl ester group. The unique structural motif of this compound makes it an interesting subject for research in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate typically involves a multi-step processThis reaction yields the spirocyclopropane structure with a yield of approximately 70% . The reaction conditions usually involve the use of a strong base and an aprotic solvent to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Applications De Recherche Scientifique
Methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites.
Mécanisme D'action
The mechanism by which methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic motif and have biological activities such as diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Another spirocyclic compound synthesized via the Corey–Chaykovsky reaction.
Spirocyclic oxindoles: These compounds are important in medicinal chemistry for their unique structural properties and biological activities.
Uniqueness
Methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate is unique due to its combination of an anthracene moiety with a spirocyclic cyclopropane ring. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
21555-18-0 |
|---|---|
Formule moléculaire |
C19H16O3 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
methyl 1'-methyl-10-oxospiro[anthracene-9,2'-cyclopropane]-1'-carboxylate |
InChI |
InChI=1S/C19H16O3/c1-18(17(21)22-2)11-19(18)14-9-5-3-7-12(14)16(20)13-8-4-6-10-15(13)19/h3-10H,11H2,1-2H3 |
Clé InChI |
CLCANEYYJBGAPX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC12C3=CC=CC=C3C(=O)C4=CC=CC=C24)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


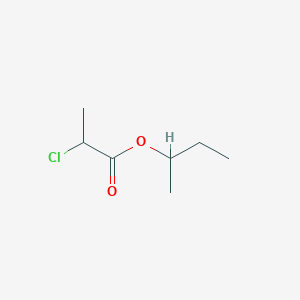

![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
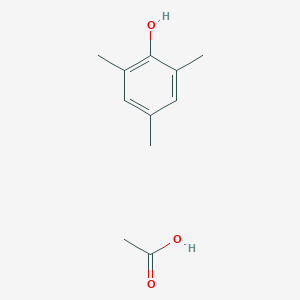

![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
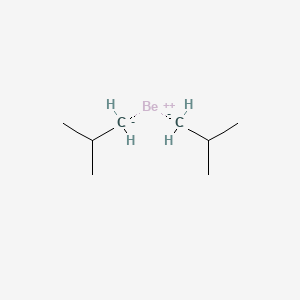

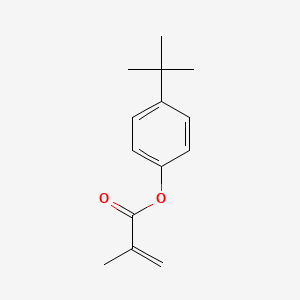


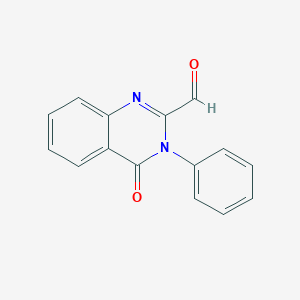
![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)
